Cas no 887567-85-3 (4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one)

4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-6-fluoro-1H-indazol-3-ol
- 6-Bromo-4-fluoro-3-hydroxy indazole
- 4-Bromo-3-hydroxy-6-fluoro-(1H)indazole
- 4-bromo-6-fluoro-1,2-dihydro-3H-Indazol-3-one
- C7H4BrFN2O
- 4583AC
- FCH1385799
- AK119736
- AX8245152
- 4-bromo-6-fluoro-1,2-dihydroindazol-3-one
- 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one
- AMY9594
- FT-0707921
- I11190
- DTXSID00646407
- WS-01120
- 887567-85-3
- AKOS016010886
- A861500
- DA-39834
-
- MDL: MFCD07781845
- Inchi: 1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12)
- InChI Key: NRBMBUFFRQRNTF-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C(=C([H])C2=C1C(N([H])N2[H])=O)F
Computed Properties
- Exact Mass: 229.94910g/mol
- Monoisotopic Mass: 229.94910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 1.9
4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW005-1G |
4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one |
887567-85-3 | 95% | 1g |
¥ 2,758.00 | 2023-04-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B79580-1g |
4-Bromo-6-fluoro-1H-indazol-3-ol |
887567-85-3 | 95% | 1g |
¥3950.0 | 2022-04-28 | |
Chemenu | CM150119-1g |
4-Bromo-6-fluoro-1H-indazol-3-ol |
887567-85-3 | 95% | 1g |
$*** | 2023-03-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B79580-250mg |
4-Bromo-6-fluoro-1H-indazol-3-ol |
887567-85-3 | 95% | 250mg |
¥1950.0 | 2022-04-28 | |
A2B Chem LLC | AH92693-1mg |
4-Bromo-6-fluoro-1H-indazol-3-ol |
887567-85-3 | 1mg |
$73.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531699-1g |
4-Bromo-6-fluoro-1H-indazol-3-ol |
887567-85-3 | 98% | 1g |
¥6435.00 | 2024-04-26 | |
Ambeed | A304051-1g |
4-Bromo-6-fluoro-1H-indazol-3-ol |
887567-85-3 | 95+% | 1g |
$980.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW005-250.0mg |
4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one |
887567-85-3 | 95% | 250.0mg |
¥1101.0000 | 2024-07-20 | |
A2B Chem LLC | AH92693-10mg |
4-Bromo-6-fluoro-1H-indazol-3-ol |
887567-85-3 | 10mg |
$135.00 | 2024-04-19 | ||
eNovation Chemicals LLC | D501097-5g |
6-Bromo-4-fluoro-3-hydroxy indazole |
887567-85-3 | 95% | 5g |
$2650 | 2025-02-26 |
4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one Related Literature
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
Additional information on 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one
4-Bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one (CAS No. 887567-85-3): A Versatile Building Block in Medicinal Chemistry
In the realm of pharmaceutical research and drug discovery, 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one (CAS No. 887567-85-3) has emerged as a crucial heterocyclic compound with significant potential. This indazole derivative serves as a valuable building block for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
The growing interest in 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one stems from its unique structural features that make it an attractive scaffold for medicinal chemistry applications. Researchers are particularly drawn to its bromine and fluorine substitutions, which offer excellent opportunities for further functionalization through cross-coupling reactions and other synthetic transformations.
Recent advancements in cancer drug development have highlighted the importance of indazole-based compounds like 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one. The compound's ability to serve as a precursor for protein kinase inhibitors aligns perfectly with current trends in targeted cancer therapies, addressing common search queries about "next-generation cancer treatment compounds" and "novel kinase inhibitor scaffolds."
From a chemical perspective, 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one exhibits several noteworthy characteristics. The presence of both halogen atoms (bromine and fluorine) at specific positions on the indazole core enhances its reactivity in various coupling reactions, making it particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
The pharmaceutical industry's shift toward fragment-based drug design has further increased demand for specialized heterocyclic building blocks like 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one. This trend responds to frequent searches about "small molecule drug discovery" and "fragment library compounds," positioning this chemical as highly relevant to current research priorities.
Beyond oncology applications, 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one shows promise in other therapeutic areas. Its structural features make it suitable for developing compounds targeting inflammatory diseases and central nervous system disorders, addressing growing interest in "neurological drug candidates" and "anti-inflammatory small molecules."
The synthetic versatility of 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one allows for numerous modifications, enabling medicinal chemists to explore diverse pharmacological profiles. This adaptability makes it particularly valuable in high-throughput screening programs and combinatorial chemistry approaches, topics frequently searched by pharmaceutical researchers.
Quality control and characterization of 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one are critical aspects for research applications. Advanced analytical techniques including HPLC, NMR spectroscopy, and mass spectrometry ensure the compound meets the stringent purity requirements necessary for pharmaceutical development, addressing common queries about "compound characterization methods."
The market for specialized pharmaceutical intermediates like 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one continues to expand, driven by increasing R&D investments in drug discovery. This growth reflects broader industry trends toward targeted therapies and personalized medicine, frequently searched topics in the pharmaceutical sector.
Storage and handling of 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one require standard laboratory precautions for organic compounds. Proper conditions include protection from moisture and storage at controlled temperatures, information often sought by laboratory technicians and research scientists.
Future research directions for 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one derivatives may explore their potential in antibacterial and antiviral applications, particularly given the growing need for novel antimicrobial agents. This aligns with current searches about "antibiotic resistance solutions" and "broad-spectrum antiviral compounds."
In conclusion, 4-bromo-6-fluoro-2,3-dihydro-1H-indazol-3-one (CAS No. 887567-85-3) represents a valuable tool in modern medicinal chemistry. Its unique structural features, synthetic versatility, and potential therapeutic applications make it a compound of significant interest to researchers working on innovative drug development and targeted therapies across multiple disease areas.
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